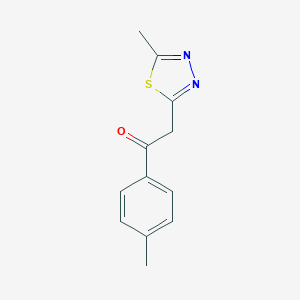![molecular formula C32H23NO2S B282100 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione](/img/structure/B282100.png)
1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione, also known as DPPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DPPB is a heterocyclic compound that belongs to the class of benzothiazoles, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione is not fully understood. However, it has been proposed that 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione inhibits the activity of enzymes such as topoisomerase II and HDAC, which are involved in DNA replication and gene expression. This inhibition leads to the induction of apoptosis in cancer cells. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has also been found to inhibit the activity of inflammatory mediators such as COX-2 and NF-κB, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects:
1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has also been found to exhibit anti-inflammatory activity by inhibiting the activity of inflammatory mediators such as COX-2 and NF-κB. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has been found to exhibit antibacterial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione in lab experiments is its potential therapeutic applications. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has been found to exhibit various biological activities, making it a promising candidate for therapeutic applications. However, one of the limitations of using 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research on 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione. One of the future directions is to explore its potential therapeutic applications in the treatment of cancer, inflammation, and infectious diseases. Another future direction is to investigate the mechanism of action of 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione in more detail to understand its biological activities better. Additionally, future research could focus on improving the solubility of 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione to make it easier to work with in lab experiments.
Conclusion:
In conclusion, 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial activities. The mechanism of action of 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione is not fully understood, but it has been proposed that it inhibits the activity of enzymes such as topoisomerase II and HDAC. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has several advantages and limitations for lab experiments, and there are several future directions for research on 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione.
Synthesemethoden
The synthesis of 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione involves the condensation reaction of 2-phenylpyrrole, 2-aminobenzenethiol, and 1,4-diketone. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent such as ethanol. The product is then purified using column chromatography to obtain pure 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione.
Wissenschaftliche Forschungsanwendungen
1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has been found to exhibit various biological activities, making it a promising candidate for therapeutic applications. Some of the research applications of 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione include anti-inflammatory, anticancer, and antimicrobial activities. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to exhibit antibacterial and antifungal activities.
Eigenschaften
Molekularformel |
C32H23NO2S |
|---|---|
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
1,4-diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)butane-1,4-dione |
InChI |
InChI=1S/C32H23NO2S/c34-28(23-14-6-2-7-15-23)20-25(31(35)24-16-8-3-9-17-24)30-26(22-12-4-1-5-13-22)21-33-27-18-10-11-19-29(27)36-32(30)33/h1-19,21,25H,20H2 |
InChI-Schlüssel |
VRQBTDXNACOZFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=C2C(CC(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=C2C(CC(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















